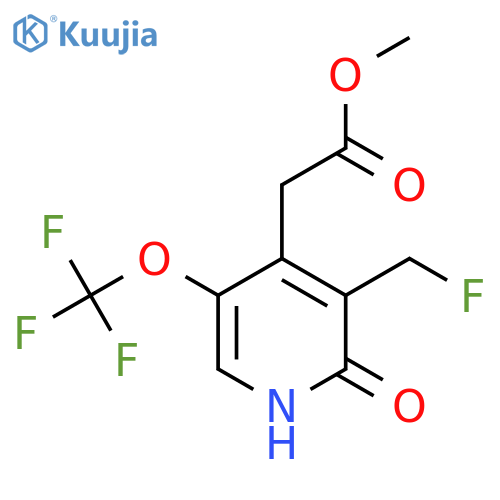

Cas no 1804725-69-6 (Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate)

1804725-69-6 structure

商品名:Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate

CAS番号:1804725-69-6

MF:C10H9F4NO4

メガワット:283.176377058029

CID:4834734

Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate

-

- インチ: 1S/C10H9F4NO4/c1-18-8(16)2-5-6(3-11)9(17)15-4-7(5)19-10(12,13)14/h4H,2-3H2,1H3,(H,15,17)

- InChIKey: ASGNFYWEGBJRAM-UHFFFAOYSA-N

- ほほえんだ: FCC1C(NC=C(C=1CC(=O)OC)OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 453

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 0.6

Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092453-1g |

Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate |

1804725-69-6 | 97% | 1g |

$1,445.30 | 2022-04-01 |

Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1804725-69-6 (Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬